molecular formula C27H37NO4 B4322540 N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide

N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide

Cat. No.: B4322540
M. Wt: 439.6 g/mol
InChI Key: NWGYMBAIIKEDTI-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions, and a side chain consisting of a cyclohexyl and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-cyclohexyl-2-phenylethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3,4,5-tricarboxybenzamide.

    Reduction: Formation of N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzylamine.

    Substitution: Formation of N-(2-cyclohexyl-2-phenylethyl)-3,4,5-trisubstituted benzamide.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development due to its structural similarity to bioactive compounds.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential use in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The ethoxy groups and the amide linkage play crucial roles in its binding affinity and specificity. The cyclohexyl and phenylethyl groups contribute to its hydrophobic interactions, enhancing its stability and efficacy.

Comparison with Similar Compounds

  • N-(2-cyclohexyl-2-phenylethyl)-2,3,4-trimethoxybenzamide
  • N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide
  • N-(2-cyclohexyl-2-phenylethyl)-2,2-diphenylacetamide

Comparison:

  • N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups, which can influence its solubility and reactivity.
  • N-(2-cyclohexyl-2-phenylethyl)-2,3,4-trimethoxybenzamide has methoxy groups instead of ethoxy groups, affecting its electronic properties and reactivity.
  • N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide has a methyl group, which may alter its steric interactions and binding affinity.
  • N-(2-cyclohexyl-2-phenylethyl)-2,2-diphenylacetamide has a more complex side chain, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-phenylethyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO4/c1-4-30-24-17-22(18-25(31-5-2)26(24)32-6-3)27(29)28-19-23(20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7,9-10,13-14,17-18,21,23H,4-6,8,11-12,15-16,19H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGYMBAIIKEDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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